molecular formula C14H17N3O3 B12056872 N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide CAS No. 468102-66-1

N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide

Cat. No.: B12056872
CAS No.: 468102-66-1
M. Wt: 275.30 g/mol
InChI Key: LTXSWNVEYIYQDQ-XNTDXEJSSA-N
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Description

N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C14H17N3O3 It is characterized by the presence of a nitrobenzylidene group attached to a cyclohexanecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Nitrobenzaldehyde+CyclohexanecarbohydrazideN’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide\text{3-Nitrobenzaldehyde} + \text{Cyclohexanecarbohydrazide} \rightarrow \text{N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide} 3-Nitrobenzaldehyde+Cyclohexanecarbohydrazide→N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Condensation: Aldehydes or ketones, typically in an organic solvent under reflux.

Major Products

    Reduction: 3-Aminobenzylidene derivatives.

    Substitution: Various substituted benzylidene derivatives.

    Condensation: Hydrazones or azines, depending on the reactants used.

Scientific Research Applications

Chemistry

N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group is particularly important for its role in bioactivity.

Industry

In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The biological activity of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide and its derivatives often involves interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various effects such as inhibition of enzyme activity or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Bromobenzylidene)cyclohexanecarbohydrazide
  • N’-(3-Chlorobenzylidene)cyclohexanecarbohydrazide
  • N’-(3-Hydroxybenzylidene)cyclohexanecarbohydrazide

Uniqueness

N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated or hydroxylated analogs. The nitro group can participate in redox reactions, making this compound particularly interesting for applications requiring such properties.

Properties

CAS No.

468102-66-1

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H17N3O3/c18-14(12-6-2-1-3-7-12)16-15-10-11-5-4-8-13(9-11)17(19)20/h4-5,8-10,12H,1-3,6-7H2,(H,16,18)/b15-10+

InChI Key

LTXSWNVEYIYQDQ-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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